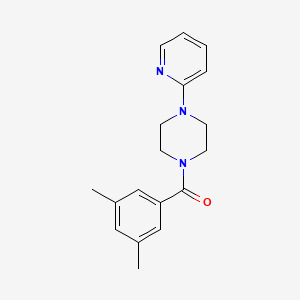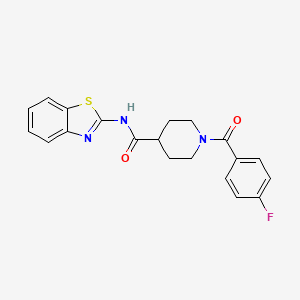
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which has been extensively studied for its biological and chemical properties. In
Mécanisme D'action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. These actions ultimately lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has various biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. However, further studies are needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its potential as an anticancer agent. It has shown promising results in preclinical studies and could be a potential candidate for further development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which could make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One of the main areas of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, studies could be conducted to investigate its effects on different types of cancer cells and to identify potential synergistic effects with other anticancer agents.
Méthodes De Synthèse
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 5-methyl-1,3,4-thiadiazol-2-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with acryloyl chloride to yield the desired product. The purity of the compound can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3OS/c1-7-16-17-12(19-7)15-11(18)6-5-8-9(13)3-2-4-10(8)14/h2-6H,1H3,(H,15,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMGQNDMXYUGBA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)

![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)
![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)

![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)